Ethyl 2-[(1-methylpyrazole-3-carbonyl)-propylamino]propanoate
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Overview
Description
Ethyl 2-[(1-methylpyrazole-3-carbonyl)-propylamino]propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(1-methylpyrazole-3-carbonyl)-propylamino]propanoate typically involves the reaction of 1-methylpyrazole-3-carboxylic acid with propylamine, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the esterification process. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1-methylpyrazole-3-carbonyl)-propylamino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(1-methylpyrazole-3-carbonyl)-propylamino]propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(1-methylpyrazole-3-carbonyl)-propylamino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(1-methylpyrazole-3-carbonyl)-methylamino]propanoate
- Ethyl 2-[(1-methylpyrazole-3-carbonyl)-ethylamino]propanoate
- Ethyl 2-[(1-methylpyrazole-3-carbonyl)-butylamino]propanoate
Uniqueness
Ethyl 2-[(1-methylpyrazole-3-carbonyl)-propylamino]propanoate is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of the propylamino group enhances its binding affinity to certain molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 2-[(1-methylpyrazole-3-carbonyl)-propylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-5-8-16(10(3)13(18)19-6-2)12(17)11-7-9-15(4)14-11/h7,9-10H,5-6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFJFOLMUWBXMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(C)C(=O)OCC)C(=O)C1=NN(C=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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